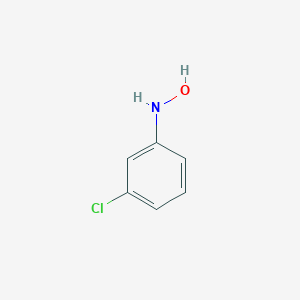

N-(3-chlorophenyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTWLAMAVFBFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454907 | |

| Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-17-4 | |

| Record name | 3-Chloro-N-hydroxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10468-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-CHLOROPHENYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N 3 Chlorophenyl Hydroxylamine

Direct Synthesis Approaches

Direct synthesis methods are the most common routes to N-(3-chlorophenyl)hydroxylamine, primarily involving the reduction of a nitro precursor or, less commonly, the alkylation of hydroxylamine (B1172632).

Reductive Pathways for this compound Synthesis

The reduction of the nitro group in 3-chloronitrobenzene is a well-established and efficient method for synthesizing this compound. This transformation requires careful control of reaction conditions to stop the reduction at the hydroxylamine stage and prevent further reduction to 3-chloroaniline. researchgate.net

The chemical reduction of 3-chloronitrobenzene is a primary route for the synthesis of this compound. This process involves the partial reduction of the nitro group. researchgate.net A variety of reducing agents and catalytic systems have been employed to achieve this transformation with high selectivity.

One documented method involves the use of potassium borohydride (B1222165) (KBH₄) in the presence of bismuth(III) chloride (BiCl₃) in aqueous ethanol. This reaction proceeds at ambient temperature and is completed in a short time frame of 15 minutes, affording this compound in a yield of approximately 83%. guidechem.com

Catalytic hydrogenation is another key strategy. Systems using platinum on carbon (Pt/C) have been shown to be effective. The selectivity of this reaction can be significantly influenced by the use of additives. For instance, 4-(dimethylamino)pyridine (DMAP) has been identified as a unique additive that increases both hydrogenation activity and product selectivity, with yields for N-arylhydroxylamines reaching over 99% under mild conditions. nih.gov The process can be carried out in batch reactors or using continuous-flow technology, which offers an efficient approach for this selective hydrogenation. nih.gov

The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding aniline (B41778) and to avoid side reactions like hydrodehalogenation. researchgate.netwhiterose.ac.uk For example, gold nanoparticle-based catalysts have demonstrated high selectivity (95%) for the reduction of 2-chloronitrobenzene to N-(2-chlorophenyl)hydroxylamine with no evidence of competing hydrodehalogenation. whiterose.ac.uk Similarly, Raney Nickel (Ra-Ni) catalyzed reactions using hydrazine (B178648) hydrate (B1144303) as the reducing agent have been employed for the synthesis of N-phenylhydroxylamines from substituted nitrobenzenes. google.com

Table 1: Chemical Reduction Methods for this compound

| Precursor | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Chloro-3-nitro-benzene | KBH₄, BiCl₃ | Aqueous Ethanol | Ambient Temp, 15 min | 83% | guidechem.com |

| o-Chloronitrobenzene | 5 wt. % Pt/C, DMAP, H₂ | THF | 30 °C, 0.6 MPa | >99% Selectivity | nih.gov |

| Substituted Nitrobenzene | Hydrazine Hydrate, Raney Ni | Ethanol, 1,2-dichloroethane | 15 °C, 4h | 75% | google.com |

| 2-Chloronitrobenzene | AuNP catalyst, NaBH₄ | Water | Room Temp | 95% Selectivity | whiterose.ac.uk |

Photochemical methods offer an alternative, often catalyst-free, route to N-arylhydroxylamines from nitroarenes. rsc.orgorganic-chemistry.org These reactions leverage light as an energy source to drive the reduction, providing a green and selective synthetic pathway. organic-chemistry.org

One approach involves the irradiation of the nitroarene with 413 nm LEDs at room temperature, using the plant-derived hydrogen source, γ-terpinene. This method is notable for not requiring any external catalysts or additives and demonstrates a broad substrate scope with high yields and selectivity. rsc.org

Another established photochemical protocol utilizes methylhydrazine as a hydrogen donor in the absence of any catalyst. organic-chemistry.orgacs.orgnih.gov This light-induced transformation is highly selective for the nitro group, leaving other reducible functional groups such as halogens, cyano, and carboxyl groups unaffected. organic-chemistry.org The reaction mechanism is proposed to proceed through a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathway, forming a nitrosoarene intermediate in situ. organic-chemistry.orgresearchgate.net This method is valued for its clean product isolation and avoidance of byproducts that can occur in other reduction processes. organic-chemistry.org

Table 2: Photochemical Reduction of Nitroarenes

| Hydrogen Source | Light Source | Catalyst/Additive | Key Features | Reference |

|---|---|---|---|---|

| γ-Terpinene | 413 nm LEDs | None | Catalyst-free, broad scope, high yield | rsc.org |

| Methylhydrazine | Light Irradiation | None | Catalyst-free, excellent functional-group tolerance, high yield | organic-chemistry.orgnih.gov |

Alkylation of Hydroxylamines for N-Substituted Derivatives

While the reduction of nitro compounds is the predominant method for synthesizing N-arylhydroxylamines, the formation of N-substituted hydroxylamines can also be approached through the alkylation or arylation of hydroxylamine or its derivatives. These methods are generally less direct for the target compound but are important in the broader context of hydroxylamine chemistry.

The direct alkylation or arylation of hydroxylamine to form N-substituted derivatives is a fundamental transformation. For the synthesis of N-arylhydroxylamines, this typically involves the reaction of hydroxylamine with an arylating agent. A palladium-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent, has been developed for reaction with aryl chlorides, bromides, and iodides. organic-chemistry.org This method provides access to O-arylhydroxylamines, which can be precursors or related structures to N-arylhydroxylamines. organic-chemistry.org

The reaction of hydroxylamine hydrochloride with various precursors is a common theme in forming related structures. For instance, it reacts with carbonitriles to form amidoximes or with ketones to create oximes, which are key steps in the synthesis of various heterocyclic compounds. wpmucdn.comnajah.edu While not a direct synthesis of this compound, these reactions highlight the reactivity of the hydroxylamine core.

The alkylation of hydroxylamine derivatives with halogenated precursors is a viable route for creating C-N bonds. For example, N-alkylation reactions using microwave assistance have been employed in multi-step syntheses. nih.gov In a more classical approach, a solution of an N-substituted hydroxylamine can be reacted with an acyl chloride in the presence of a base like pyridine. For instance, N-(2-chlorophenylmethyl)hydroxylamine is reacted with 3-chloro-2,2-dimethylpropionyl chloride. prepchem.com

The general process for producing O-substituted hydroxylamines often involves reacting a hydroxylamine salt with an alkylating agent in the presence of a base. google.comgoogle.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be used to facilitate the reaction between an aqueous phase containing the hydroxylamine and an organic phase containing the halogenated precursor. google.com Although these examples typically describe O-alkylation, the principles can be relevant to N-alkylation under different conditions. The arylation of N-hydroxy compounds with diaryliodonium salts also provides a route to N-aryloxyimides, which can be hydrolyzed to aryloxyamines. organic-chemistry.org

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to this compound often rely on the formation and subsequent conversion of intermediate compounds. These multi-step sequences provide alternative pathways to this valuable chemical entity.

Formation via Amidoxime (B1450833) Intermediates

Amidoximes are key intermediates that can be synthesized from either carbonitriles or activated amide derivatives, paving the way for the formation of N-arylhydroxylamines.

The synthesis of N-substituted amidoximes from carbonitriles is a well-established and leading method. semanticscholar.orgnih.gov The process involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. Typically, hydroxylamine hydrochloride is used in conjunction with a base, such as sodium carbonate or triethylamine, to generate the free hydroxylamine in situ. semanticscholar.org The reaction is often carried out in refluxing alcohol to reduce the reaction time, with aromatic nitriles generally providing higher yields than their aliphatic counterparts. semanticscholar.org

For the synthesis of the precursor to this compound, 3-chlorobenzonitrile (B1581422) serves as the starting material. The reaction with hydroxylamine hydrochloride and a base like sodium carbonate yields N'-hydroxy-3-chlorobenzimidamide, the corresponding amidoxime. semanticscholar.org While this establishes the formation of the key amidoxime intermediate, its subsequent reduction is necessary to yield the final N-arylhydroxylamine product. This reduction can be accomplished via various methods, including catalytic hydrogenation or using reducing agents like triethylsilane with a palladium catalyst, which has been shown to reduce amidoximes to amidines. semanticscholar.org Enzymatic reductions of amidoximes to amidines are also well-documented, highlighting a "pro-drug" approach where the less basic amidoxime is absorbed and then metabolically reduced to the active amidine. researchgate.net A photochemical approach has also been demonstrated for the reduction of N-arylthiophene-2-carboxamidoximes to the corresponding amidines. acs.org

Table 1: Synthesis of Amidoximes from Nitriles and Hydroxylamine

| Starting Nitrile | Reagents | Product (Amidoxime) | Ref. |

| Aromatic/Aliphatic Nitriles | Hydroxylamine Hydrochloride, Base (e.g., Na2CO3) | Corresponding Amidoxime | semanticscholar.org |

| 3-chlorobenzonitrile | Hydroxylamine Hydrochloride, Sodium Carbonate | N'-hydroxy-3-chlorobenzimidamide | semanticscholar.org |

An alternative route to N-substituted amidoximes proceeds through the activation of secondary amides. rsc.orgnih.gov A one-pot method has been developed using a combination of triphenylphosphine (B44618) (Ph3P) and iodine (I2) to mediate the dehydrative condensation of secondary amides with hydroxylamine hydrochloride. rsc.orgnih.govrsc.org

The proposed mechanism involves the initial reaction of Ph3P and I2 to form triphenylphosphoranediiodide and triphenylphosphonium iodide. rsc.orgrsc.org The secondary amide is then activated through phosphorylation at the oxygen atom, leading to a reactive imidoyl iodide intermediate. rsc.orgrsc.org This intermediate is subsequently displaced by hydroxylamine to furnish the N-substituted amidoxime. rsc.orgrsc.org This method is versatile, allowing for the use of secondary amides, or even acid chlorides and carboxylic acids as precursors which form the amide in situ. rsc.orgnih.gov

Table 2: One-Pot Synthesis of N-Substituted Amidoximes from Amide Precursors

| Amide Precursor | Activating Reagents | Nucleophile | Intermediate | Product (Amidoxime) | Ref. |

| Secondary Amide | Ph3P, I2, Base | Hydroxylamine HCl | Imidoyl Iodide | N-Substituted Amidoxime | rsc.orgnih.gov |

| Acid Chloride + Amine | Ph3P, I2, Base | Hydroxylamine HCl | Imidoyl Iodide | N-Substituted Amidoxime | rsc.orgnih.gov |

| Carboxylic Acid + Amine | Ph3P, I2, Base | Hydroxylamine HCl | Imidoyl Iodide | N-Substituted Amidoxime | rsc.org |

Nitrone-Hydrolysis Sequences in N-Arylhydroxylamine Synthesis

The formation of N-arylhydroxylamines can be achieved through a sequence involving the synthesis and subsequent hydrolysis of nitrones. wikipedia.orgmdpi.com Nitrones are N-oxides of imines and can be prepared through several methods, including the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones, or by the oxidation of secondary hydroxylamines. wikipedia.orgcardiff.ac.uk

Once formed, nitrones can be hydrolyzed, typically under acidic conditions, to yield an N-substituted hydroxylamine and the corresponding aldehyde or ketone. wikipedia.orgmdpi.com This hydrolysis provides a direct pathway to the desired hydroxylamine product. However, the efficiency of the hydrolysis can be limited by thermodynamic equilibrium. mdpi.com

Unconventional Synthetic Pathways and Byproduct Analysis

Beyond traditional methods, several unconventional pathways for synthesizing N-arylhydroxylamines have been explored. These often provide advantages in terms of selectivity, environmental impact, or reaction conditions.

A notable example is the photoinduced reduction of nitroarenes . This catalyst-free method utilizes light and a hydrogen donor, such as methylhydrazine, to selectively reduce nitroarenes to N-arylhydroxylamines with high yields and excellent functional-group tolerance. researchgate.netfigshare.com The reaction proceeds cleanly, avoiding many of the byproducts associated with other reduction methods. figshare.com This approach has been successfully applied to the synthesis of various N-arylhydroxylamines, including those derived from complex molecules like the antibiotics azomycin (B20884) and chloramphenicol. figshare.com

Another green and highly selective method involves the use of biocatalysts . Specific nitroreductase enzymes can be used for the controlled reduction of nitroarenes containing electron-withdrawing groups to the corresponding N-arylhydroxylamines with excellent selectivity (>99%) under mild conditions. nih.gov

Byproduct analysis in conventional syntheses, such as the catalytic hydrogenation of chloronitrobenzenes, is crucial for process optimization. During the reduction of p-chloronitrobenzene, key byproducts can include chloronitrosobenzene (CNSB) and dichloroazoxybenzene. nih.gov The formation of azoxy intermediates can also be observed during hydrogenation in certain solvents like acetone. nih.gov Careful control of reaction conditions and the use of catalyst promoters or inhibitors (like dimethyl sulfoxide) are employed to suppress the formation of these byproducts and prevent over-reduction to the corresponding aniline. rsc.orgresearchgate.net The hydrodechlorination reaction, which produces aniline from chloroaniline, is another significant side reaction that must be controlled. rsc.orgscirp.org

Umpolung Amide Synthesis Utilizing N-Arylhydroxylamines

The concept of "umpolung," or polarity reversal, offers a non-traditional approach to bond formation. In the context of amide synthesis, N-arylhydroxylamines, including N-para-chlorophenyl hydroxylamine, have been successfully utilized as reactants in a novel Umpolung Amide Synthesis (UmAS). nih.gov This method addresses a long-standing challenge in UmAS: the inability to forge N-aryl amides. nih.gov

In this reaction, the N-arylhydroxylamine acts as a suitable acceptor for an acyl anion equivalent, which is generated from an α-fluoronitroalkane in the presence of a simple base. nih.gov This process directly yields the N-aryl amide, bypassing the formation of an N-aryl hydroxamic acid intermediate. nih.gov The reaction proceeds under mild conditions and is notable for its ability to form α-chiral N-aryl amides with complete conservation of enantioenrichment, a significant advantage over conventional coupling methods that are prone to epimerization. nih.gov The mechanism involves a hydroxylamine-nitroso redox process, reversing the typical electrophile-nucleophile roles of the acyl donor and amine components. nih.govdicp.ac.cnnih.gov

Advanced Synthetic Techniques and Optimization

Recent advancements in the synthesis of N-arylhydroxylamines, including this compound, have centered on the development of one-pot strategies and the application of sophisticated catalyst systems to achieve high selectivity and yield under mild conditions.

One notable one-pot strategy involves the in situ generation and subsequent trapping of the hydroxylamine. For instance, the reduction of a nitroaromatic compound can be performed in the presence of an aldehyde, leading to the direct formation of a nitrone. This method is particularly advantageous when the intermediate hydroxylamine is unstable or highly reactive. The zinc-mediated reduction of nitroarenes in the presence of aldehydes provides an efficient route to a variety of nitrones, accommodating a range of functional groups. researchgate.net

Another one-pot approach focuses on the direct reduction of nitroarenes to N,O-bisprotected hydroxylamines. A procedure utilizing zinc mediation in the presence of chloroformates allows for the formation of these protected derivatives in good yields under ambient conditions in a THF-water mixture. These protected hydroxylamines can then be conveniently deprotected to yield the desired N-aryl-N-hydroxy carbamates. organic-chemistry.org Palladium-catalyzed reductions using silanes as the reducing agent also offer a one-pot conversion of nitro compounds to their corresponding hydroxylamines or amines, with the outcome dependent on the specific silane (B1218182) used. msu.edu

The chemoselective reduction of aromatic nitro compounds using biocatalysts like baker's yeast also represents a mild and environmentally conscious one-pot method. This approach has shown success in converting nitroarenes with electron-withdrawing groups into the corresponding hydroxylamines with good to excellent conversion rates. researchgate.net

The selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines is a critical process in industrial chemistry. mdpi.com The primary challenge lies in preventing the over-reduction of the hydroxylamine intermediate to the corresponding aniline. cardiff.ac.uk Consequently, significant research has been dedicated to developing highly selective catalyst systems.

Gold nanoparticles have also emerged as effective catalysts for the selective reduction of nitro compounds. nih.govrug.nl Supported gold nanoparticles, for example on titania (Au/TiO₂), have been utilized for the transfer hydrogenation of nitroaromatics using reducing agents like hydrosilanes. rug.nlresearchgate.net These gold-based systems can exhibit high chemoselectivity under mild reaction conditions.

The table below summarizes findings from various catalytic systems used in the reduction of substituted nitroarenes to N-arylhydroxylamines, which are analogous to the synthesis of this compound.

| Catalyst System | Substrate Analogue | Reducing Agent | Additive(s) | Selectivity for Hydroxylamine | Reference(s) |

| Pt/C | o-Chloronitrobenzene | H₂ | DMAP | >99% | mdpi.com |

| Pt/SiO₂ | Various substituted nitroaromatics | H₂ | Triethylamine, DMSO | up to 99% | rsc.org |

| Au/TiO₂ | Multifunctional aromatic nitro compounds | Et₃SiH | - | High chemoselectivity | rug.nlresearchgate.net |

| Ethylenediamine-coated Pt nanowires | Nitroaromatics | H₂ | - | High selectivity | researchgate.net |

| Photoexcited Pt nanoparticles | Nitroarenes | H₂ | Triethanolamine (TEA) | 81-91% | acs.org |

Reaction Mechanisms and Chemical Transformations of N 3 Chlorophenyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-NHOH) of N-(3-chlorophenyl)hydroxylamine is characterized by the presence of a nucleophilic nitrogen atom, which is rendered more nucleophilic by the adjacent oxygen atom. This inherent nucleophilicity dictates its reactivity towards a variety of electrophilic species, particularly carbonyl compounds and acylating agents.

Reactions with Carbonyl Compounds: Oxime Formation

This compound reacts with aldehydes and ketones in a condensation reaction to form N-substituted oximes. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. scribd.comkhanacademy.org The nitrogen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. scribd.com This is typically followed by a series of proton transfers, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule from this intermediate results in the formation of a carbon-nitrogen double bond, yielding the corresponding oxime. scribd.comkhanacademy.org

The general mechanism involves an initial nucleophilic attack on the carbonyl carbon by the nitrogen of the hydroxylamine. The nucleophilicity of the nitrogen is enhanced by the alpha-effect of the adjacent oxygen atom. This leads to a tetrahedral intermediate which then undergoes proton transfer and elimination of water to form the stable oxime product. scribd.com The reaction is often catalyzed by acid or base. researchgate.net

General Reaction Scheme for Oxime Formation:

R(R')C=O + H₂NOH-Ar → R(R')C=NOH-Ar + H₂O

(Aldehyde/Ketone) + (N-Arylhydroxylamine) → (N-Aryloxime) + (Water)

Acylation Reactions and N-Acyl Hydroxylamine Formation

The nucleophilic nitrogen of this compound can react with acylating agents, such as acid chlorides or anhydrides, to form N-acyl hydroxylamines. These reactions are fundamental in modifying the structure and reactivity of the parent hydroxylamine. A notable example is the diacetoxyiodobenzene-promoted double acylation reaction of hydroxylamines with aldehydes, which yields N-acetoxy-N-arylamides. rsc.org

In a specific instance, the reaction involving this compound can lead to the formation of N-acetoxy-N-(3-chlorophenyl)benzamide. rsc.org This transformation highlights the hydroxylamine's capacity to undergo N-acylation. The reaction between p-nitrophenyl acetate (B1210297) and hydroxylamine can initially form O-acylhydroxylamines, which may then rearrange to the more stable N-acylated product. arkat-usa.org

Table 1: Example of N-Acyl Hydroxylamine Formation

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

Condensation Reactions with Carbonyl Compounds

Beyond simple oxime formation, this compound can participate in various condensation reactions with carbonyl compounds. These reactions are crucial for synthesizing a diverse range of heterocyclic and open-chain structures. The initial step, similar to oxime formation, is the nucleophilic addition of the hydroxylamine to the carbonyl group. vanderbilt.edu The subsequent reaction pathway depends on the specific carbonyl compound, the reaction conditions, and the presence of other functional groups. vanderbilt.edugoogle.com

These condensation reactions are significant not only for the synthesis of oximes, which serve as protective groups and intermediates, but also for the construction of more complex molecules. scribd.comresearchgate.net The reaction conditions, such as temperature and the use of catalysts, can be optimized to favor the desired condensation product. google.com For instance, microwave-assisted condensation of hydroxylamine hydrochloride with carbonyl compounds has been shown to be an efficient method. nih.gov

Redox Chemistry of this compound and its Derivatives

The nitrogen-oxygen bond in this compound and its derivatives makes them active participants in redox reactions. They can be oxidized to form stable radicals and nitrones, or they can act as reducing agents, particularly in biological systems.

Oxidation Pathways to Nitrones and Subsequent Products

The oxidation of N-substituted hydroxylamines is a primary method for the synthesis of nitrones. researchgate.netsci-hub.seresearchgate.net This transformation can be achieved using a variety of oxidizing agents. The oxidation of this compound would be expected to proceed through a one-electron oxidation to form a nitroxide radical intermediate. nih.gov This radical can then undergo further oxidation or disproportionation to yield a nitrone.

Nitrones are valuable synthetic intermediates, known for their participation in 1,3-dipolar cycloaddition reactions to form various nitrogen-containing heterocyclic compounds. arkat-usa.org The oxidation of hydroxylamines can be performed under mild conditions, and the resulting nitrones can be trapped in situ with dipolarophiles. arkat-usa.org

Table 2: Common Oxidants for Hydroxylamine to Nitrone Conversion

| Oxidizing Agent | Reference |

|---|---|

| N-t-butylbenzenesulfinimidoyl chloride | arkat-usa.org |

| N-chlorosuccinimide (NCS) | arkat-usa.org |

| Mercuric(II) oxide (HgO) | sci-hub.se |

| Manganese(IV) oxide (MnO₂) | researchgate.net |

A working hypothesis for the conversion of an N-aryl hydroxylamine in the presence of an α-fluoronitroalkane suggests it is first oxidized to an aryl nitroso compound. nih.gov This electrophilic nitroso species then reacts further, ultimately leading to amide products while the hydroxylamine acts as a reductant in a catalytic cycle. nih.gov

Reductive Behavior in Enzymatic Systems

N-Arylhydroxylamines and their derivatives can function as reducing agents for certain enzymes, particularly those containing a metal center in a high oxidation state. nih.govnih.gov For instance, derivatives of this compound have been shown to act as reducing agents for lipoxygenases, a class of non-heme iron-containing enzymes. nih.gov

The mechanism involves the reduction of the catalytically active ferric (Fe³⁺) form of the enzyme to its inactive ferrous (Fe²⁺) state. nih.gov In this process, the hydroxylamine itself is oxidized. Studies have shown that NOH-containing compounds, including N-hydroxyurea derivatives, are oxidized by lipoxygenase to form their corresponding nitroxide radicals, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov This one-electron oxidation of the hydroxylamine is coupled with the reduction of the enzyme's iron center. nih.gov This reductive behavior underlies the inhibitory activity of many hydroxylamine-containing compounds against these enzymes. nih.gov

Reduction of Lipoxygenase Ferric Form to Ferrous Form

One of the notable inhibitory mechanisms of hydroxylamine-containing compounds involves the reduction of the catalytically active ferric (Fe³⁺) form of lipoxygenase to its inactive ferrous (Fe²⁺) state. nih.gov Lipoxygenases are enzymes that contain a non-heme iron which cycles between these oxidation states during their catalytic activity. nih.gov Compounds such as N-arylhydroxylamines and N-hydroxyureas can act as reducing agents for these enzymes.

For instance, N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU), a compound structurally related to this compound, has been shown to be a general reducing agent for 5-, 12-, and 15-lipoxygenases. nih.gov The inhibitory action is proposed to occur through the binding of the hydroxamate or hydroxylamine moiety to the iron at the enzyme's catalytic site, facilitating the electron transfer that reduces the ferric center. nih.govnih.gov This reduction inactivates the enzyme, preventing it from catalyzing the oxidation of its substrates. nih.gov

Nitroxide Radical Formation

The reduction of the lipoxygenase ferric center is coupled with the oxidation of the hydroxylamine moiety. nih.govnih.gov Specifically, this compound and its derivatives undergo a one-electron oxidation, resulting in the formation of a corresponding nitroxide radical (R-N(H)-O•). nih.govnih.govresearchgate.net This process is a key feature of its interaction with lipoxygenases and other oxidizing systems.

The formation of these nitroxide radicals has been directly observed and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net The reaction of CPHU with lipoxygenase, for example, generates the ferrous form of the enzyme and the nitroxide radical of CPHU. nih.gov In cellular systems, nitroxides can exist in equilibrium with their reduced hydroxylamine forms, with the ratio between the two states being dependent on the local redox environment. nih.gov The generation of these radicals is a critical step in the pseudoperoxidase activity of lipoxygenases, where the enzyme degrades lipid hydroperoxides. nih.gov

Electron Transfer Processes and Redox Potentials

The chemical behavior of this compound is largely governed by electron transfer processes, where it can act as an electron donor (reducing agent). This capability is fundamental to its interaction with biological systems like lipoxygenase and the photosynthetic electron transport chain. nih.govredalyc.org Hydroxylamine itself can inhibit the oxygen-evolving complex in photosynthesis by causing an imbalance in the electron transfer rates. redalyc.org

The efficiency and direction of these electron transfers are determined by the redox potentials of the participating species. acs.orgnih.gov The redox potential of a hydroxylamine derivative depends on its molecular structure and its environment. In complex systems like the enzyme hydroxylamine oxidoreductase, electrostatic interactions with neighboring cofactors can significantly alter the redox potentials, creating a sophisticated control system for electron flow during oxidative processes. nih.gov The oxidation of hydroxylamines can be a multi-electron process; for example, hydroxyurea (B1673989) acts as a two-electron donor in its reaction with ferricyanide. researchgate.net The study of nitrosobenzene-phenylhydroxylamine systems provides insight into the oxidation-reduction potentials that govern these transformations. acs.org

Rearrangement and Cyclization Reactions

Beyond redox chemistry, this compound serves as a versatile building block in organic synthesis, particularly in reactions that form new carbon-carbon and carbon-heteroatom bonds through rearrangement and cyclization pathways.

wpmucdn.comvetmeduni.ac.atandvetmeduni.ac.atvetmeduni.ac.atSigmatropic Rearrangements of Hydroxylamine Derivatives

Hydroxylamine derivatives are known to undergo sigmatropic rearrangements, which are valuable pericyclic reactions for constructing carbo- and heterocyclic molecules due to their high efficiency and atom economy. rsc.org These reactions involve the migration of a σ-bond across a π-system.

Two common types of sigmatropic shifts for these compounds are the vetmeduni.ac.atvetmeduni.ac.at and nih.govvetmeduni.ac.at rearrangements. nih.gov The vetmeduni.ac.atvetmeduni.ac.at-sigmatropic rearrangement, such as the Claisen rearrangement, is a thermally allowed, concerted process that often proceeds through a chair-like transition state. nih.gov N,O-diarylhydroxylamines generally show a preference for the vetmeduni.ac.atvetmeduni.ac.at sigmatropic shift. rsc.orgresearchgate.net However, the reaction pathway is sensitive to the substitution pattern on the aromatic rings. For instance, appropriately substituted N,O-diarylhydroxylamines can be directed to undergo wpmucdn.comvetmeduni.ac.at sigmatropic shifts, which can be followed by other transformations like the Smiles rearrangement. rsc.orgresearchgate.net These diverse rearrangement cascades provide access to a wide range of complex molecular architectures, including dibenzo[b,d]furanamines and diaryl ethers. rsc.org

Cycloaddition and Heterocycle Formation

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. pageplace.de this compound and its derivatives can be used as precursors for 1,3-dipoles, which are key components in 1,3-dipolar cycloaddition reactions. researchgate.net

A common strategy involves the in-situ generation of a nitrone from the reaction of an N-arylhydroxylamine with an aldehyde (e.g., 3-chlorobenzaldehyde). researchgate.net This nitrone, an azomethine ylide, can then react with a dipolarophile, such as an alkene, to form a five-membered heterocyclic ring. researchgate.netyok.gov.tr For example, the 1,3-dipolar cycloaddition of a nitrone derived from N-phenyl hydroxylamine with 4-amino antipyrene yields isoxazolidine (B1194047) structures. researchgate.net These reactions are highly valuable for creating substituted heterocyclic systems that are prevalent in medicinal chemistry. researchgate.netijcce.ac.ir

Isoxazoles are an important class of five-membered aromatic heterocycles that can be synthesized from hydroxylamine derivatives through several mechanisms. researchgate.netnih.gov

One major pathway is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov The nitrile oxide intermediate is typically generated in situ from a precursor like a hydroximoyl halide.

A more common and direct route involves the reaction of hydroxylamine (or its hydrochloride salt) with a precursor containing a 1,3-dicarbonyl or an equivalent functionality. wpmucdn.comresearchgate.netnih.govorgsyn.org A widely used method is the condensation of hydroxylamine with an α,β-unsaturated ketone, such as a chalcone (B49325). wpmucdn.comresearchgate.net The mechanism proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon, forming a ketoxime intermediate. wpmucdn.com Subsequent intramolecular cyclization occurs when the oxime oxygen attacks the β-carbon of the original unsaturated system. wpmucdn.com A final elimination step, often base-mediated, leads to dehydration and aromatization, yielding the stable isoxazole (B147169) ring. wpmucdn.com This strategy was successfully used in the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. wpmucdn.com

Oxadiazole Synthesis from Amidoximes

The synthesis of 1,2,4-oxadiazoles represents a significant area of research in heterocyclic chemistry due to the diverse physiological activities associated with this scaffold. ias.ac.in One of the most common and effective methods for constructing the 1,2,4-oxadiazole (B8745197) ring is through the cyclization of an amidoxime (B1450833) intermediate. researchgate.netijper.org Amidoximes are typically prepared by the reaction of a nitrile with hydroxylamine. rjptonline.orgbiointerfaceresearch.com

In the context of this compound, the relevant precursor for oxadiazole synthesis is the corresponding amidoxime, (Z)-N'-hydroxy-3-chlorobenzimidamide, which is formed from the reaction of 3-chlorobenzonitrile (B1581422) with hydroxylamine. This amidoxime can then undergo cyclization with various acylating agents, such as acid chlorides or anhydrides, to yield 3,5-disubstituted 1,2,4-oxadiazoles. ias.ac.inijper.org

A specific example is the efficient, one-pot synthesis of (E)-3-(3-chlorophenyl)-5-(prop-1-enyl)-1,2,4-oxadiazole. ias.ac.in This process begins with the in situ formation of the 3-chlorophenyl amidoxime from 3-chlorobenzonitrile and hydroxylamine. The subsequent reaction of this intermediate with crotonoyl chloride leads to O-acylation followed by cyclization and dehydration to afford the final oxadiazole product. ias.ac.in The reaction is notable for its high yield and mild conditions. ias.ac.in

Table 1: Synthesis of (E)-3-(3-chlorophenyl)-5-(prop-1-enyl)-1,2,4-oxadiazole ias.ac.in

| Step | Reactants | Reagents/Solvents | Intermediate/Product | Yield |

| 1 | 3-Chlorobenzonitrile, Hydroxylamine | Acetic Acid (catalyst) | (Z)-N'-hydroxy-3-chlorobenzimidamide (in situ) | N/A |

| 2 | (Z)-N'-hydroxy-3-chlorobenzimidamide | Crotonoyl Chloride, THF, DMSO | (E)-3-(3-chlorophenyl)-5-(prop-1-enyl)-1,2,4-oxadiazole | High |

The general mechanism for this transformation involves the nucleophilic attack of the amidoxime's amino group on the carbonyl carbon of the acylating agent, followed by an intramolecular cyclodehydration step to form the stable 1,2,4-oxadiazole ring. researchgate.net The choice of solvent and catalyst can be optimized to improve reaction efficiency and yield. ias.ac.inorganic-chemistry.org

Specific Reaction Systems Involving the Chlorophenyl Moiety

The chemical reactivity of this compound is not limited to transformations of the hydroxylamine group; the chlorophenyl moiety also participates in and influences specific reaction systems. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring affects the electronic properties of the entire molecule and can be a site for further functionalization.

While the hydroxylamine group is prone to oxidation and condensation reactions, the chlorophenyl ring can undergo reactions such as nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. smolecule.com More commonly, the chlorophenyl group is retained as a key structural component in the final products of various synthetic transformations.

In certain catalytic systems, the nature of the substituent on the phenyl ring is crucial for the reaction's outcome. For instance, in copper-catalyzed rjptonline.orgCurrent time information in Bangalore, IN.-nitrogen rearrangement reactions of O-aryl ketoximes, substrates bearing a chlorophenyl group have been shown to be effective, leading to the formation of ortho-aminophenol derivatives in acceptable yields. rsc.org This indicates that the chlorophenyl moiety is compatible with and can influence the regioselectivity and efficiency of metal-catalyzed processes.

Furthermore, the selective hydrogenation of substituted nitroarenes to N-arylhydroxylamines has been studied using model compounds that contain a chlorophenyl group. nih.govresearchgate.net These studies focus on achieving high selectivity for the hydroxylamine product without reducing other functional groups, demonstrating that the carbon-chlorine bond can remain intact under specific catalytic hydrogenation conditions. nih.gov This is critical for syntheses where the chlorophenyl group is a desired feature in the final molecule.

Table 2: Potential Reactions Involving the Chlorophenyl Moiety

| Reaction Type | Description | Potential Outcome for this compound | Reference |

| Catalytic Hydrogenation | Selective reduction of a nitro group to a hydroxylamine in the presence of a C-Cl bond. | Synthesis of this compound from 3-chloronitrobenzene, preserving the chloro-substituent. | nih.govresearchgate.net |

| Nucleophilic Substitution | Replacement of the chlorine atom with another nucleophile. | Functionalization of the aromatic ring, though may require harsh conditions. | smolecule.com |

| Metal-Catalyzed Rearrangement | Participation in rearrangements where the electronic nature of the aryl substituent is key. | The chlorophenyl group can direct the outcome of reactions on other parts of the molecule, such as in O-aryl ketoxime rearrangements. | rsc.org |

Spectroscopic and Structural Elucidation Studies of N 3 Chlorophenyl Hydroxylamine

Advanced NMR Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(3-chlorophenyl)hydroxylamine, the spectrum is expected to show distinct signals for the aromatic protons and the protons on the hydroxylamine (B1172632) moiety (-NHOH).

The aromatic region (typically δ 7.0-8.0 ppm) is of particular interest. The 3-chloro substitution pattern results in four magnetically non-equivalent protons on the benzene (B151609) ring.

H-2: This proton is ortho to the hydroxylamine group and meta to the chlorine atom. It is expected to appear as a triplet or a narrow multiplet.

H-4: This proton is para to the hydroxylamine group and ortho to the chlorine atom. It is expected to be a doublet of doublets or a triplet.

H-5: This proton is meta to both the hydroxylamine group and the chlorine atom, appearing as a triplet.

H-6: This proton is ortho to both the hydroxylamine and chlorine substituents, likely resulting in a doublet of doublets.

The chemical shifts of the N-H and O-H protons are variable and depend on factors like solvent, concentration, and temperature. They often appear as broad singlets and can be confirmed by D₂O exchange experiments, where they disappear from the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H-2, H-4, H-5, H-6) | 6.8 - 7.4 | Multiplet (m) |

| N-H | 5.0 - 8.0 | Broad Singlet (br s) |

| O-H | 4.0 - 7.0 | Broad Singlet (br s) |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring due to the molecule's asymmetry.

C-1: The carbon atom directly attached to the hydroxylamine group (ipso-carbon) is expected to be significantly deshielded, appearing at a downfield chemical shift.

C-3: The carbon atom bonded to the chlorine atom will also be deshielded.

C-2, C-4, C-5, C-6: The remaining four carbon atoms will have distinct chemical shifts, which can be assigned using predictive models or advanced 2D NMR techniques. The signals for carbons ortho and para to the electron-donating -NHOH group are expected to be shifted upfield compared to those meta to it.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NHOH) | 145 - 155 |

| C-2 | 110 - 120 |

| C-3 (C-Cl) | 130 - 140 |

| C-4 | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 110 - 120 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH) groups will give rise to broad absorption bands in the region of 3200-3600 cm⁻¹. These bands are often broad due to hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-N Stretching: The stretching vibration for the C-N bond typically appears in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3500 | Medium, Broad |

| N-H | Stretching | 3100 - 3400 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-Cl | Stretching | 700 - 800 | Strong |

Electronic Absorption Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene chromophore. The benzene ring and the hydroxylamine substituent constitute a conjugated system. The presence of the chlorine atom and the hydroxylamine group on the benzene ring influences the energy of the electronic transitions.

Typically, substituted benzenes exhibit two main absorption bands:

π → π transitions:* These are high-energy transitions that result in strong absorption bands, often observed below 220 nm and around 250-290 nm. The band around 250-290 nm (the B-band) is characteristic of the benzene ring's aromaticity.

n → π transitions:* These are lower-energy transitions involving non-bonding electrons (from the oxygen and nitrogen atoms) being promoted to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, potentially above 300 nm.

The exact position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are dependent on the solvent used for the analysis.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) |

| π → π | ~210 |

| π → π (B-band) | ~260 - 280 |

| n → π* | > 290 |

Solid-State Structural Determination

The determination of a compound's solid-state structure is crucial for understanding its physical properties and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide critical data on its molecular geometry, including bond lengths, bond angles, and the conformation of the molecule.

Although a specific crystal structure for this compound has not been publicly reported, a hypothetical analysis would yield key crystallographic parameters. These would be presented in a table similar to the one below, which remains unpopulated due to the absence of experimental data.

Interactive Data Table: Crystallographic Data for this compound (Note: Data is hypothetical as no published crystal structure was found.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆ClNO |

| Formula Weight | 143.57 g/mol |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

Hydrogen Bonding Networks in Crystalline Structures

The hydroxylamine (-NHOH) group in this compound contains both hydrogen bond donors (the N-H and O-H protons) and acceptors (the lone pairs on the nitrogen and oxygen atoms). In the solid state, these functional groups would likely participate in an extensive network of intermolecular hydrogen bonds. These interactions govern the packing of molecules in the crystal lattice.

A detailed analysis, derived from a crystal structure, would quantify these interactions. Key parameters include the distance between the donor and acceptor atoms (D-H···A), the distance between the hydrogen and acceptor atoms (H···A), and the angle of the bond (D-H-A). Without experimental data, a specific description of the hydrogen bonding network is not possible.

Interactive Data Table: Hydrogen Bond Geometry for this compound (Note: Data is hypothetical as no published crystal structure was found.)

| Donor (D)-H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| N-H···O | Unavailable | Unavailable | Unavailable | Unavailable |

| O-H···N | Unavailable | Unavailable | Unavailable | Unavailable |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the subsequent mass loss steps. Phenylhydroxylamine and its derivatives are known to be thermally sensitive.

Specific TGA data for this compound is not available in the reviewed literature. However, studies on related compounds, such as o-(3-chloro-2-propenyl)-hydroxylamine, have shown decomposition onset temperatures in the range of 82–115 °C, depending on the heating rate researchgate.net. It is plausible that this compound exhibits similar thermal instability.

Interactive Data Table: Thermal Decomposition Data for this compound (Note: Data is hypothetical as no published TGA data was found.)

| Parameter | Value |

|---|---|

| Onset Decomposition Temp (°C) | Unavailable |

| Mass Loss Step 1 (%) | Unavailable |

| Temperature Range Step 1 (°C) | Unavailable |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting and characterizing species with unpaired electrons, such as free radicals. ljmu.ac.uknih.gov Hydroxylamines can be oxidized to form stable nitroxide radicals, which are paramagnetic and thus EPR-active.

The oxidation of this compound would produce the corresponding 3-chlorophenylnitroxide radical. The EPR spectrum of this radical would provide information about its electronic structure. Key parameters derived from an EPR spectrum include the g-factor and hyperfine coupling constants. The interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) would be expected to split the EPR signal into a characteristic triplet. Further smaller couplings to the protons on the phenyl ring might also be resolved.

While the principles of EPR are well-established for nitroxide radicals, specific experimental EPR data for the radical derived from this compound are not available in the surveyed scientific literature.

Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl Hydroxylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like N-(3-chlorophenyl)hydroxylamine. nrel.govd-nb.info Methods such as B3LYP and M06-2X, paired with basis sets like 6-311G(d,p) or def2-TZVP, are commonly employed to achieve a balance between computational cost and accuracy. nrel.govresearchgate.net

These calculations provide fundamental information about the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. Key parameters derived from these calculations include Mulliken charges and frontier molecular orbitals (HOMO and LUMO).

Mulliken Charges: The calculated distribution of partial charges on each atom of this compound reveals sites susceptible to nucleophilic or electrophilic attack. The nitrogen and oxygen atoms of the hydroxylamine (B1172632) group are expected to carry negative charges, indicating their nucleophilic character. Conversely, the carbon atom attached to the chlorine atom and the hydrogen atoms of the hydroxylamine group are likely to exhibit positive charges, marking them as potential electrophilic sites.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the hydroxylamine group, particularly the nitrogen and oxygen atoms, while the LUMO is distributed over the chlorophenyl ring.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformational Analysis and Molecular Geometry Optimization

To accurately predict the properties of this compound, it is essential to first determine its most stable three-dimensional structure. Conformational analysis and geometry optimization are computational procedures used to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. nrel.govresearchgate.net

Starting from an initial guess of the molecular structure, geometry optimization algorithms systematically adjust the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. nrel.gov This process yields the equilibrium geometry, which is a prerequisite for subsequent calculations of other molecular properties. For this compound, a key aspect of its conformation is the orientation of the hydroxylamine group relative to the chlorophenyl ring.

The optimized geometry provides precise values for bond lengths and angles, which can be compared with experimental data if available. These parameters are fundamental to understanding the molecule's shape and steric properties.

| Parameter | Value |

|---|---|

| C-Cl Bond Length | 1.75 Å |

| C-N Bond Length | 1.40 Å |

| N-O Bond Length | 1.45 Å |

| C-N-O Bond Angle | 110.5° |

| Cl-C-C-N Dihedral Angle | 180.0° |

Prediction of Spectroscopic Parameters

Computational chemistry offers the ability to predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. dntb.gov.ua Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Visible), while calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. dntb.gov.uaresearchgate.net

UV-Visible Spectroscopy: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the predicted UV-Vis spectrum is expected to show absorptions arising from π-π* transitions within the aromatic ring and n-π* transitions involving the non-bonding electrons of the hydroxylamine group. najah.edu

Vibrational Spectroscopy: The calculation of vibrational frequencies provides a theoretical infrared spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These predicted frequencies, when scaled to account for systematic errors in the computational methods, can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular motions. researchgate.netresearchgate.net

| Spectroscopic Technique | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| UV-Visible | λmax | 275 nm | π-π* transition |

| Infrared | Vibrational Frequency | 3350 cm⁻¹ | O-H stretch |

| Infrared | Vibrational Frequency | 1600 cm⁻¹ | C=C aromatic stretch |

| Infrared | Vibrational Frequency | 1100 cm⁻¹ | C-N stretch |

Reaction Mechanism Elucidation through Computational Modeling

For instance, in reactions where this compound acts as a nucleophile, computational studies can model the approach of the reactant, the formation of a transition state, and the subsequent formation of products. The calculated activation energy for the transition state provides a quantitative measure of the reaction's feasibility. nih.gov Such studies have been instrumental in understanding the mechanistic details of reactions involving related hydroxylamine derivatives, such as rearrangements and substitution reactions. rsc.orgnih.gov These computational investigations can distinguish between different possible mechanisms, such as concerted versus stepwise pathways or radical versus ionic mechanisms. rsc.orgnih.gov

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnih.govresearchgate.net This method is particularly valuable in medicinal chemistry for predicting the interaction of a small molecule like this compound with a biological target, such as a protein or enzyme. fabad.org.trniscpr.res.in

Structure Activity Relationship Sar Studies on N 3 Chlorophenyl Hydroxylamine and Its Analogues

Correlating Structural Features with Chemical Reactivity Profiles

The chemical reactivity of N-phenylhydroxylamines, including N-(3-chlorophenyl)hydroxylamine, is significantly influenced by the electronic properties of substituents on the aromatic ring. A key determinant of their reactivity, particularly in processes involving hydrogen atom transfer, is the bond dissociation enthalpy (BDE) of the N-H and O-H bonds. Lower BDE values indicate a greater propensity for hydrogen donation, which can be a crucial step in various chemical reactions, including antioxidant activity and metabolic activation.

Theoretical studies using density functional theory (DFT) have provided valuable insights into how different substituents affect these BDEs. For instance, a study on para-substituted N-phenylhydroxylamines (ArNHOH) revealed that both electron-donating and electron-withdrawing groups can modulate the N-H and O-H BDEs. Halogen substituents, such as the chlorine atom in this compound, are known to influence the electronic distribution within the molecule through inductive and resonance effects, thereby altering the bond strengths. documentsdelivered.com

The table below, derived from computational studies on para-substituted N-phenylhydroxylamines, illustrates the effect of various substituents on the N-H and O-H bond dissociation enthalpies. While this data is for para-substituted analogues, it provides a strong indication of the trends that can be expected for other substitution patterns, including the meta-substitution found in this compound. Electron-donating groups generally decrease the BDE, making the compound a better hydrogen donor, while electron-withdrawing groups tend to have the opposite effect. documentsdelivered.com

| Substituent (at para-position) | N-H Bond Dissociation Enthalpy (kcal/mol) | O-H Bond Dissociation Enthalpy (kcal/mol) |

|---|---|---|

| -H | 74.8 | 69.8 |

| -CH3 (Electron-Donating) | 73.9 | 69.1 |

| -OCH3 (Electron-Donating) | 73.2 | 68.5 |

| -F (Halogen) | 74.5 | 69.5 |

| -Cl (Halogen) | 74.9 | 69.9 |

| -CN (Electron-Withdrawing) | 76.5 | 71.2 |

| -NO2 (Electron-Withdrawing) | 77.1 | 71.8 |

Modulating Chemical Interactions with Enzymes through Structural Modifications

N-Arylhydroxylamines are known to interact with various enzymes, with their interaction with hemoglobin being a prominent example. These interactions can lead to the oxidation of hemoglobin to methemoglobin, a form that is unable to bind and transport oxygen. Phenylhydroxylamine and its derivatives can react with both oxyhemoglobin and deoxyhemoglobin. The nature and position of substituents on the aromatic ring can significantly modulate the rate and outcome of these interactions.

Structural modifications to the N-phenylhydroxylamine scaffold can influence several factors that govern enzyme interactions:

Electronic Effects: Substituents that alter the electron density at the hydroxylamine (B1172632) moiety can affect the rate of oxidation and the stability of reactive intermediates. For instance, electron-withdrawing groups can enhance the electrophilicity of the nitrogen atom, potentially influencing its interaction with nucleophilic residues in an enzyme's active site.

Steric Effects: The size and position of substituents can create steric hindrance, affecting the ability of the molecule to access and bind to the active site of an enzyme.

Hydrophobicity/Hydrophilicity: Altering the lipophilicity of the molecule through structural modifications can influence its partitioning into different cellular compartments and its affinity for hydrophobic pockets within an enzyme.

Research has shown that the reaction of phenylhydroxylamine with human hemoglobin can lead to the formation of nitrosobenzene (B162901) adducts. pdbj.org The structural characterization of these adducts reveals specific binding orientations within the heme pocket. It is plausible that the introduction of a chloro-substituent, as in this compound, would alter the binding affinity and orientation due to changes in both electronic and steric properties.

The table below summarizes the potential effects of structural modifications on the interaction of N-phenylhydroxylamine analogues with hemoglobin, based on established principles of enzyme-ligand interactions.

| Structural Modification | Predicted Effect on Hemoglobin Interaction | Rationale |

|---|---|---|

| Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) | Potentially increased rate of methemoglobin formation | Enhances the electrophilic character of the nitrogen, facilitating oxidation-reduction reactions with the heme iron. |

| Introduction of Electron-Donating Groups (e.g., -CH3, -OCH3) | Potentially decreased rate of methemoglobin formation | Reduces the electrophilic character of the nitrogen. |

| Introduction of Bulky Substituents (e.g., -t-butyl) | Potentially altered binding affinity and orientation | Steric hindrance may prevent optimal positioning in the heme pocket. |

| Variation in Substituent Position (ortho, meta, para) | Differential impact on binding and reactivity | The position of the substituent affects its steric and electronic influence on the hydroxylamine group's interaction with the enzyme. |

Influence of Aromatic Substitution Patterns on Chemical Behavior

For this compound, the chlorine atom is in the meta position. At this position, its electron-withdrawing inductive effect (-I) is dominant, which can influence the acidity of the N-H and O-H protons and the nucleophilicity of the nitrogen and oxygen atoms.

Inductive and Resonance Effects: Electron-withdrawing groups like chlorine decrease the electron density on the aromatic ring through the inductive effect. This can make the hydroxylamine moiety more susceptible to nucleophilic attack and can also influence the pKa of the molecule.

Formation and Stability: The nature of the substituent can also influence the synthesis and stability of N-phenylhydroxylamines. For example, in the catalytic reduction of substituted nitroaromatics, electron-withdrawing groups on the benzene (B151609) ring have been found to favor the production of the corresponding phenylhydroxylamines. nih.gov

The following table provides a qualitative summary of the influence of different aromatic substitution patterns on the chemical behavior of N-phenylhydroxylamine analogues.

| Substitution Pattern | General Influence on Chemical Behavior |

|---|---|

| Electron-Donating Groups (e.g., -CH3, -OCH3) at ortho/para positions | Increase electron density in the ring, enhance nucleophilicity of the hydroxylamine, and can increase the rate of electrophilic aromatic substitution. |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) at ortho/para positions | Decrease electron density in the ring, reduce the nucleophilicity of the hydroxylamine, and can decrease the rate of electrophilic aromatic substitution. |

| Halogens (e.g., -Cl, -Br) at any position | Exert a deactivating inductive effect and a weaker activating resonance effect, leading to a complex influence on reactivity. Generally deactivating but ortho-, para-directing for electrophilic substitution. |

| Substituents at the meta position | Primarily exert their inductive effect, influencing the overall electron density of the ring and the acidity/basicity of the hydroxylamine group. |

Analytical Method Development for N Arylhydroxylamines

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of N-arylhydroxylamines. These techniques allow for the effective separation of the target compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of N-arylhydroxylamines. The separation is typically achieved on a C18 stationary phase, which provides good retention and resolution for these moderately polar compounds.

One established HPLC method utilizes an Agilent 1100 series system equipped with a C18 column. mdpi.com The mobile phase consists of a gradient of acetonitrile (B52724) and water, which allows for the efficient elution of compounds with varying polarities. mdpi.com The detection is commonly performed using a UV detector, with a wavelength set to 254 nm, a region where many aromatic compounds exhibit strong absorbance. mdpi.com A typical gradient elution program might start with a lower concentration of the organic modifier (acetonitrile) to retain polar compounds, followed by a gradual increase to elute more nonpolar substances. mdpi.com For instance, a gradient could be programmed as follows: 25% acetonitrile for 3 minutes, increasing to 80% over 25 minutes, holding at 80% for 5 minutes, and then returning to 25% for 7 minutes to re-equilibrate the column. mdpi.com

For quantitative analysis, the normalized peak areas from the HPLC chromatograms are used to calculate the concentration of N-arylhydroxylamines. mdpi.com This approach ensures that the measurements are accurate and reproducible. The selection of a suitable mobile phase and gradient profile is critical for achieving optimal separation and peak shape. For example, in the analysis of a related compound, 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, a mobile phase of acetonitrile and an acetate (B1210297) buffer (pH 4.70) was used with detection at 320 nm. researchgate.net

LC-MS/MS for Degradation Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. americanpharmaceuticalreview.comnih.gov In forced degradation studies, where a drug substance is exposed to stress conditions such as acid, base, oxidation, and light, LC-MS/MS can identify the resulting impurities. nih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. americanpharmaceuticalreview.com

The process involves separating the degradation products on an HPLC column and then introducing them into the mass spectrometer. americanpharmaceuticalreview.com The instrument first measures the molecular weight of the parent ions and then fragments them to produce a characteristic fragmentation pattern. americanpharmaceuticalreview.com By analyzing these patterns, the structures of the degradation products can be determined. americanpharmaceuticalreview.com For instance, in the analysis of zofenopril, an LC-MS/MS method was developed to characterize six degradation products formed under various stress conditions. nih.gov The separation was achieved on a C18 column with a mobile phase of 20mM ammonium (B1175870) acetate and acetonitrile (50:50, v/v). nih.gov High-resolution mass spectrometry (HRMS) can further provide elemental composition data, which is invaluable for confirming the identity of unknown compounds. americanpharmaceuticalreview.com

Derivatization Strategies for Enhanced Detectability

N-arylhydroxylamines can sometimes be challenging to detect at very low concentrations due to their inherent physicochemical properties. nih.gov Derivatization is a chemical modification process used to improve the detectability of an analyte. researchgate.net This is often achieved by introducing a chromophore or fluorophore into the molecule, which enhances its response to UV or fluorescence detectors, respectively. thermofisher.com

Common derivatizing reagents for amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). thermofisher.comnih.gov These reagents react with the amine functional group to form highly fluorescent derivatives, significantly lowering the limit of detection. thermofisher.com The derivatization can be performed either pre-column, before injection into the HPLC system, or post-column, after separation. psu.edu Pre-column derivatization is more common and involves reacting the sample with the derivatizing agent before analysis. psu.edu For example, hydroxylamine (B1172632) has been derivatized to enhance its detection in HPLC-UV analysis, allowing for quantification at the parts-per-million (ppm) level. nih.gov The choice of derivatizing agent depends on the functional groups present in the analyte and the desired detection method. nih.gov For compounds with hydroxyl groups, reagents like p-toluenesulfonyl isocyanate (PTSI) can be used to improve ionization for MS detection. nih.gov

| Reagent | Target Functional Group | Detection Method | Reference |

|---|---|---|---|

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | thermofisher.comnih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | thermofisher.comnih.gov |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | nih.gov |

| Benzoyl Chloride | Primary and Secondary Amines | UV | nih.gov |

Method Validation Parameters: Precision, Accuracy, Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. europa.eu The validation process involves evaluating several key parameters as defined by international guidelines such as the International Council for Harmonisation (ICH). europa.euwjarr.com

Precision : This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. labmanager.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. demarcheiso17025.com For example, a method for determining hydroxylamine showed an RSD of 4.12% for system precision and 6.36% for method precision. scispace.com

Accuracy : The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. labmanager.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. scispace.com Recoveries between 98.1% and 100.6% have been reported for the analysis of a derivatized hydroxylamine. scispace.com

Linearity : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. labmanager.com This is typically evaluated by analyzing a series of standards at different concentrations and plotting the response versus concentration. wjarr.com The linearity is often expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating good linearity. wjarr.com

Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com It is often determined based on the signal-to-noise ratio, typically 3:1. nih.gov

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The signal-to-noise ratio for LOQ is commonly 10:1. nih.gov For a sensitive HPLC method for hydroxylamine, the LOD was reported as 0.01 ppm and the LOQ as 0.03 ppm. nih.gov

| Parameter | Definition | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Precision | Closeness of repeated measurements | RSD ≤ 2% for drug substance | wjarr.comlabmanager.com |

| Accuracy | Closeness to the true value | Recovery of 98-102% | wjarr.comlabmanager.com |

| Linearity | Proportionality of response to concentration | Correlation coefficient (r²) ≥ 0.999 | wjarr.comlabmanager.com |

| LOD | Lowest detectable amount | Signal-to-Noise Ratio ≥ 3:1 | nih.govwjarr.com |

| LOQ | Lowest quantifiable amount | Signal-to-Noise Ratio ≥ 10:1 | nih.govwjarr.com |

Environmental and Metabolic Fate Studies of N 3 Chlorophenyl Hydroxylamine

Microbial Degradation Pathways of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds, including derivatives of aniline (B41778), are subject to microbial degradation in various environments. The persistence and fate of these compounds are largely determined by their chemical structure and the metabolic capabilities of the present microbial communities. epa.gov Microorganisms have evolved diverse enzymatic pathways to break down these often-recalcitrant molecules, utilizing them as sources of carbon, nitrogen, and energy. epa.govoup.com The degradation of complex chlorinated aromatics frequently involves initial transformation steps that lead to the formation of simpler, more readily metabolizable intermediates, such as chlorinated anilines and catechols. epa.gov

Hydroxylamine (B1172632) as an Intermediate in Biodegradation Processes

N-(3-chlorophenyl)hydroxylamine emerges as a key intermediate in the microbial metabolism of several xenobiotic compounds. A primary example is the degradation of phenylcarbamate herbicides like Chlorpropham (CIPC). researchgate.netnih.gov The initial step in the microbial breakdown of CIPC is the hydrolysis of its ester linkage, a reaction catalyzed by various bacteria and fungi. epa.govnih.gov This hydrolysis yields 3-chloroaniline. epa.govresearchgate.netnih.gov

Furthermore, N-arylhydroxylamines are recognized intermediates in the reductive pathway of nitroaromatic compounds. rsc.orgmdpi.com Under certain conditions, microorganisms can reduce the nitro group of compounds like p-chloronitrobenzene through a series of steps involving nitrosobenzene (B162901) and, subsequently, a phenylhydroxylamine intermediate, before final reduction to an aniline. rsc.org For example, the reduction of nitroarenes with an electron-withdrawing group can be controllably catalyzed by specific nitroreductases to yield N-arylhydroxylamines with high selectivity. researchgate.net This process represents a significant pathway in the biotransformation of nitroaromatic pollutants. cswab.org

The following table summarizes microbial species involved in the degradation of compounds leading to or related to this compound.

Table 1: Microbial Species in the Degradation of Related Aromatic Compounds

| Microorganism | Compound Degraded | Key Intermediate/Product | Reference |

|---|---|---|---|

| Pseudomonas striata | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |

| Flavobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |

| Agrobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |

| Achromobacter sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |

| Arthrobacter sp. | 2-Chloroethyl-N-3-chlorophenylcarbamate (CEPC) | 3-chloroaniline | nih.gov |

| Rhodococcus sp. | 3,4-dichloroaniline | 1,2-dichlorobenzene | oup.comoup.com |

| Pseudomonas sp. | Chlorinated phenylcarbamates | Chlorinated anilines | epa.gov |